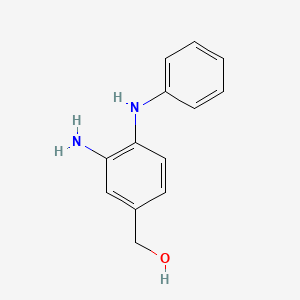

(3-Amino-4-(phenylamino)phenyl)methanol

Description

(3-Amino-4-(phenylamino)phenyl)methanol is a bifunctional aromatic compound featuring both an amino (-NH₂) and a phenylamino (-NHPh) substituent on the benzene ring, along with a hydroxymethyl (-CH₂OH) group. This structure confers unique chemical properties, such as dual hydrogen-bonding capabilities and redox activity, making it a candidate for applications in organic synthesis, catalysis, and medicinal chemistry.

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(3-amino-4-anilinophenyl)methanol |

InChI |

InChI=1S/C13H14N2O/c14-12-8-10(9-16)6-7-13(12)15-11-4-2-1-3-5-11/h1-8,15-16H,9,14H2 |

InChI Key |

FBJPJXAKGMXMCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Amino-4-(phenylamino)phenyl)methanol with structurally related compounds, focusing on substituent effects, synthetic pathways, and reactivity.

Structural Analogues with Halogen or Alkoxy Substituents

- (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5): Structure: Replaces the phenylamino group with a bromine atom. Properties: The electron-withdrawing bromo substituent increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (NAS). This contrasts with the electron-rich phenylamino group in the target compound, which promotes redox or coupling reactions . Applications: Primarily used as a halogenated intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).

- (4-Amino-3-methoxyphenyl)methanol: Structure: Substitutes the phenylamino group with a methoxy (-OCH₃) group. Properties: The electron-donating methoxy group stabilizes the aromatic ring, reducing reactivity toward electrophilic substitution but improving solubility in polar solvents. This contrasts with the target compound’s phenylamino group, which may facilitate hydrogen bonding or coordination to metal catalysts .

Analogues with Bulky or Complex Substituents

- [3-Amino-4-(propan-2-yl)phenyl]methanol (CAS 130766-93-7): Structure: Features an isopropyl group instead of phenylamino. This contrasts with the phenylamino group in the target compound, which may enhance π-π stacking interactions in supramolecular assemblies .

- [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol: Structure: Incorporates a triazine core and tert-butylphenoxy groups. Synthesis: Prepared via DIBAL-H reduction, yielding a rigid, planar structure. Unlike the target compound, this derivative’s triazine ring enables π-deficient character, favoring electron-deficient aromatic interactions .

Analogues with Boron-Containing Groups

- [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS 2377611-36-2): Structure: Contains a boronate ester group. Applications: The boronate moiety enables participation in Suzuki-Miyaura cross-couplings, a reactivity absent in the target compound. This highlights the role of boronate esters in expanding synthetic utility compared to phenylamino groups .

Reactivity and Stability Comparisons

- Dehydration Pathways: Phenyl(phenylamino)methanol derivatives undergo dehydration to form N-benzylaniline rather than N-benzylideneaniline due to the higher bonding energy of N-H compared to C-OH, as demonstrated by DFT calculations. This contrasts with compounds lacking amino groups, where alternative pathways dominate .

- Synthetic Flexibility: Hydrazone derivatives of 1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (e.g., compound 4 in ) exhibit antioxidant activity, suggesting that the phenylamino group in the target compound could be modified for bioactivity studies. However, bromo or methoxy analogues lack this reported functionality .

Data Table: Key Properties of Compared Compounds

| Compound Name | Substituents | Molecular Weight | Key Reactivity/Applications | Reference |

|---|---|---|---|---|

| (3-Amino-4-(phenylamino)phenyl)methanol | -NH₂, -NHPh, -CH₂OH | Not provided | Hydrogen bonding, catalysis | [2, 6] |

| (3-Amino-4-bromophenyl)methanol | -NH₂, -Br, -CH₂OH | 202.05 | Cross-coupling reactions | [7] |

| (4-Amino-3-methoxyphenyl)methanol | -NH₂, -OCH₃, -CH₂OH | Not provided | Solubility enhancement | [8] |

| [3-Amino-4-(propan-2-yl)phenyl]methanol | -NH₂, -CH(CH₃)₂, -CH₂OH | 165.23 | Steric hindrance applications | [9] |

| Triazine derivative (9f) | Triazine core, -OPh, -C(CH₃)₃ | 458.52 | π-deficient interactions | [1] |

| Boronate ester derivative | -B(OCH₂)₂C(CH₃)₂, -NH₂, -CH₂OH | 257.12 | Suzuki-Miyaura cross-couplings | [10] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.